molecular formula C12H24N2O B14215973 Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]- CAS No. 824938-95-6

Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]-

Cat. No.: B14215973
CAS No.: 824938-95-6
M. Wt: 212.33 g/mol
InChI Key: AJFHIJSIKVMCMP-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetamide group attached to a cyclohexyl ring, which is further substituted with a methyl(1-methylethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]- typically involves the reaction of cyclohexylamine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with isopropylamine to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pH, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and chromatography to confirm their structures and purity .

Scientific Research Applications

Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]- is unique due to its specific substitution pattern on the cyclohexyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

824938-95-6

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

N-[(1R,2R)-2-[methyl(propan-2-yl)amino]cyclohexyl]acetamide

InChI

InChI=1S/C12H24N2O/c1-9(2)14(4)12-8-6-5-7-11(12)13-10(3)15/h9,11-12H,5-8H2,1-4H3,(H,13,15)/t11-,12-/m1/s1

InChI Key

AJFHIJSIKVMCMP-VXGBXAGGSA-N

Isomeric SMILES

CC(C)N(C)[C@@H]1CCCC[C@H]1NC(=O)C

Canonical SMILES

CC(C)N(C)C1CCCCC1NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.